N-[(3-bromophenyl)methyl]thian-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]thian-4-amine |
InChI |
InChI=1S/C12H16BrNS/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2 |
InChI Key |
XJKDUMIAPTWFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 3 Bromophenyl Methyl Thian 4 Amine and Its Derivatives
Retrosynthetic Analysis of the N-[(3-bromophenyl)methyl]thian-4-amine Core Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are logical. The most apparent disconnection is at the C-N bond formed between the benzylic carbon and the nitrogen of the thiane (B73995) ring. This bond is typically formed via reductive amination. This primary disconnection leads to two key synthons: thian-4-amine and 3-bromobenzaldehyde (B42254).
| Target Molecule | Key Disconnection | Precursors |
| This compound | C(benzyl)-N(amine) Bond | 3-bromobenzaldehyde and Thian-4-amine |
| Thian-4-amine | C-S and C-N Bonds | Acyclic precursors (e.g., 1,5-dihalopentanes, thian-4-one) |
Classical Synthetic Routes to the Thian-4-amine Scaffold
The thian-4-amine core is a foundational building block for the target molecule. Its synthesis can be achieved through several established chemical transformations.
Reductive amination is a highly efficient and widely used method for the formation of amines from carbonyl compounds. wikipedia.org In the context of synthesizing the thian-4-amine scaffold, this strategy commences with thian-4-one. The reaction involves the initial formation of an imine or enamine intermediate through the condensation of thian-4-one with an ammonia (B1221849) source, followed by in-situ reduction to the desired amine. libretexts.org
The process is typically a one-pot reaction where the ketone, amine source, and a reducing agent are combined. youtube.com The choice of reducing agent is critical to ensure the selective reduction of the iminium ion intermediate over the starting ketone. Mild hydride reagents are preferred for this transformation.
Common reducing agents for this purpose include:
Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions which favor iminium ion formation. harvard.edu
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative that is highly effective for a wide range of aldehydes and ketones. harvard.edu
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
A general reaction scheme is presented below:
Thian-4-one + NH₃ (or equivalent) + Reducing Agent → Thian-4-amine
A facile method involves using titanium(IV) isopropoxide, which acts as both a Lewis acid catalyst and a water scavenger to promote imine formation, followed by reduction with sodium borohydride. mdma.ch This approach is compatible with various sensitive functional groups. mdma.ch
| Carbonyl Precursor | Amine Source | Common Reducing Agents | Product |
| Thian-4-one | Ammonia, Ammonium (B1175870) acetate | Sodium cyanoborohydride, Sodium triacetoxyborohydride, H₂/Pd-C | Thian-4-amine |
The construction of the six-membered thiane ring system can be accomplished through various cyclization strategies. These methods typically involve the formation of two C-S bonds from an acyclic precursor. One of the most traditional and direct routes is the reaction of a 1,5-difunctionalized pentane (B18724) with a sulfide (B99878) source. nih.gov
For instance, the reaction of 1,5-dihalopentanes (e.g., 1,5-dibromopentane) with sodium sulfide (Na₂S) provides a straightforward pathway to the parent thiane ring. Modifications to this approach can introduce functionality directly onto the ring. Other methods include intramolecular nucleophilic substitution of halo-thiols. nih.govbeilstein-journals.org Ring-expansion reactions from smaller sulfur-containing heterocycles, while less common for thianes, also represent a potential synthetic avenue. beilstein-journals.org
| Acyclic Precursor | Reagent | Reaction Type | Product |
| 1,5-Dihalopentane | Sodium Sulfide (Na₂S) | Intermolecular Double Nucleophilic Substitution | Thiane |
| 5-Bromo-1-pentanethiol | Base | Intramolecular Nucleophilic Substitution | Thiane |
Palladium-Catalyzed Cross-Coupling Reactions for Bromophenyl Integration
The bromine atom on the phenyl ring of this compound is a versatile functional handle for post-synthesis modification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organohalide with an organoboron compound. rsc.orguwindsor.ca In this context, this compound can serve as the aryl bromide component, reacting with various aryl, heteroaryl, or alkyl boronic acids or esters in the presence of a palladium catalyst and a base. nih.gov
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of ligand for the palladium catalyst is crucial for reaction efficiency and scope.
This methodology allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, as illustrated in the following general scheme:
This compound + R-B(OH)₂ --(Pd catalyst, Base)--> N-{[3-(R)-phenyl]methyl}thian-4-amine
| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand System | Base | Product Type |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Biaryl derivative |
| This compound | Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Heteroaryl derivative |
| This compound | Methylboronic acid | Pd₂(dba)₃/t-Bu₃P | K₃PO₄ | Alkylated aryl derivative |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope and high functional group tolerance under relatively mild conditions. rug.nl Similar to the Suzuki coupling, the bromine atom on the this compound core can be used to couple with a diverse range of primary and secondary amines.
The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base. acsgcipr.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the reaction's utility to include less reactive aryl chlorides and a wider variety of amine coupling partners. rug.nl
This reaction provides a direct route to novel derivatives where the bromine is replaced by a substituted amino group:
This compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> N-{[3-(R¹R²N)-phenyl]methyl}thian-4-amine
This transformation is invaluable for creating libraries of compounds with varied electronic and steric properties, which is crucial for structure-activity relationship studies.
Chemo- and Regioselective Synthesis of Advanced Intermediates
The synthesis of this compound is primarily achieved through the coupling of two key intermediates: a 3-bromobenzyl electrophile and thian-4-amine. The efficiency and purity of the final product depend heavily on the controlled synthesis of these precursors, which often requires precise chemo- and regioselective strategies.
The primary route involves a reductive amination of 3-bromobenzaldehyde with thian-4-amine or a nucleophilic substitution of a 3-bromobenzyl halide with thian-4-amine. The synthesis of these intermediates presents specific challenges.
Regioselective Bromination: The introduction of a bromine atom at the meta-position of the benzene (B151609) ring is a critical step. Direct bromination of toluene (B28343), a common precursor, typically yields ortho- and para-isomers. Therefore, a multi-step, regioselective approach is necessary. One established method involves the nitration of toluene, followed by separation of the meta-isomer, reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to install the bromine atom.
Chemoselective Functionalization: Once 3-bromotoluene (B146084) is obtained, it must be chemoselectively functionalized to either 3-bromobenzaldehyde or a 3-bromobenzyl halide without affecting the bromo-substituent. Free-radical bromination using N-bromosuccinimide (NBS) under photochemical conditions can selectively brominate the benzylic methyl group to yield 3-bromobenzyl bromide. Alternatively, oxidation of the methyl group to an aldehyde must be done under mild conditions to prevent over-oxidation to a carboxylic acid or reaction with the aryl bromide.
Synthesis of Thian-4-amine: The synthesis of the saturated heterocyclic amine, thian-4-amine, also requires controlled methodologies. It can be prepared from commercially available tetrahydro-4H-thiopyran-4-one via reductive amination. This reaction involves the formation of an imine or enamine intermediate, followed by reduction, often using reagents like sodium cyanoborohydride or sodium triacetoxyborohydride, which are chemoselective for the iminium ion over the ketone.
Alternative strategies for synthesizing complex substituted thiophene (B33073) or thian derivatives sometimes employ successive direct lithiations. mdpi.comresearchgate.net These methods, often performed at very low temperatures (-78 °C), allow for highly regioselective functionalization but can be challenging to scale. mdpi.comresearchgate.net For derivatization, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to functionalize the aryl bromide portion of the molecule, allowing for the introduction of a wide variety of aryl or heteroaryl groups. researchgate.netnih.govresearchgate.net
Table 1: Comparison of Synthetic Strategies for Key Intermediates
| Intermediate | Synthetic Method | Key Features | Selectivity |
|---|---|---|---|
| 3-Bromobenzaldehyde | Multi-step from toluene (Nitration, reduction, Sandmeyer, oxidation) | Provides high regiochemical purity. | High Regioselectivity |
| 3-Bromobenzyl bromide | Free-radical bromination of 3-bromotoluene | Selective for the benzylic position. | High Chemoselectivity |
| Thian-4-amine | Reductive amination of tetrahydro-4H-thiopyran-4-one | Mild conditions, good yields. | High Chemoselectivity |
Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound
Modern synthetic chemistry emphasizes the importance of sustainable practices, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several green chemistry principles can be applied to the synthesis of this compound.
Solvent Selection and Solvent-Free Reactions: A major area for improvement is the replacement of hazardous organic solvents. Traditional syntheses may use chlorinated solvents or ethers like tetrahydrofuran (B95107) (THF). purdue.edu Greener alternatives include ethyl acetate, 2-methyl-THF, or water. purdue.edu Some reactions, such as the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (B80452) (TBN), have been shown to proceed efficiently under solvent-free conditions, which drastically reduces solvent waste. rsc.orgrsc.org The condensation of amines with carbonyl compounds to form imines, a key step in reductive amination, can sometimes be achieved by simply grinding the solid reactants together. nih.gov
Atom Economy and Reagent Choice: The choice of reagents significantly impacts the sustainability of a process. Catalytic methods are preferred over stoichiometric ones. For the reduction step in reductive amination, catalytic hydrogenation using a recyclable metal catalyst (e.g., Pd/C) with H₂ as the reductant is a greener alternative to hydride reagents like NaBH₃CN or NaBH(OAc)₃, which generate stoichiometric waste. Borane-amine complexes, which can be synthesized using greener protocols involving water or CO₂ as activators in ethyl acetate, represent another class of reducing agents with potential applications. purdue.edu
Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, reduces energy consumption. Microwave-assisted synthesis can also be a green approach, as it often leads to significantly shorter reaction times and increased yields, thereby saving energy.
Table 2: Proposed Green Synthetic Modifications
| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) |
|---|---|---|---|
| Solvent | THF, Dichloromethane | Ethyl acetate, Water, Solvent-free | Use of safer solvents, Waste prevention |
| Reduction | Sodium cyanoborohydride | Catalytic hydrogenation (H₂/Pd-C) | Atom economy, Catalysis |
| Activation | Stoichiometric reagents | Microwave irradiation | Energy efficiency |
| Reagents | Use of hazardous reagents | Use of borane-amine complexes made via greener protocols | Use of renewable feedstocks, Safer chemistry |
Stereoselective Synthesis and Enantiomeric Resolution Strategies for this compound Analogs
While this compound itself is achiral, its analogs containing one or more stereocenters are of significant interest in medicinal chemistry. Stereoselective synthesis or resolution is crucial for obtaining enantiomerically pure compounds.
Asymmetric Synthesis: Chiral analogs could be synthesized by introducing a substituent on the thian ring or at the benzylic carbon. For instance, an asymmetric reduction of a corresponding imine precursor using a chiral catalyst (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand) could establish the stereocenter at the benzylic position.
Enantiomeric Resolution: When a racemic mixture of a chiral analog is produced, enantiomeric resolution is required. Enzymatic kinetic resolution is a powerful and green method for separating enantiomers. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine enantiomer from the acylated product. researchgate.net The efficiency of this resolution depends on factors like the acyl donor, solvent, and temperature. researchgate.net For example, studies on structurally related phenylethylamines have shown that using ethyl methoxyacetate (B1198184) as the acyl donor with CAL-B can lead to excellent yields and high enantiomeric purity. researchgate.net
Table 3: Representative Data for Enzymatic Resolution of Racemic Amines using CAL-B (Hypothetical application to an analog) This data is adapted from studies on structurally related amines to illustrate the principle. researchgate.net
| Entry | Acyl Donor | Solvent | Conversion (%) | (S)-Amine Yield (%) | (S)-Amine ee (%) | (R)-Amide Yield (%) | (R)-Amide ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl acetate | Heptane | 45 | 48 | 82 | 43 | >99 |
| 2 | Ethyl methoxyacetate | Heptane | 51 | 46 | >99 | 50 | 96 |
ee = enantiomeric excess
Scale-Up Considerations and Process Chemistry for this compound Synthesis
Transitioning a synthetic route from a laboratory scale to industrial production introduces numerous challenges that must be addressed by process chemistry. Key considerations include safety, cost, robustness, and equipment compatibility.
Reagent and Reaction Choice: Reagents that are suitable for small-scale synthesis may be impractical for large-scale production. For example, the use of n-butyllithium (n-BuLi) for regioselective lithiation requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions, making it difficult and expensive to scale up. mdpi.comresearchgate.net Similarly, reactions involving highly energetic intermediates or toxic byproducts require specialized containment and handling procedures. The robustness of a reaction, meaning its tolerance to small variations in conditions (temperature, concentration, purity of reagents), is critical. A robust synthesis of a borane-amine complex on a 1.1 mole scale has been demonstrated, highlighting the importance of developing scalable procedures. purdue.edu
Purification and Isolation: Chromatographic purification, which is common in laboratory settings, is often not viable for large-scale production due to high costs and solvent consumption. researchgate.net Process chemistry aims to develop syntheses where the product can be isolated by crystallization or distillation, which are more scalable methods. This requires careful control over the reaction to minimize impurity formation.
Process Safety and Thermal Management: Exothermic reactions must be carefully managed on a large scale to prevent thermal runaway. This involves detailed calorimetric studies (e.g., using a reaction calorimeter) to understand the heat flow of the reaction and designing appropriate cooling systems.
Table 4: Key Scale-Up Considerations
| Parameter | Laboratory Scale | Process/Industrial Scale | Rationale |
|---|---|---|---|
| Purification | Column chromatography | Crystallization, Distillation | Cost, Throughput, Solvent waste |
| Temperature Control | Ice bath, Dry ice/acetone | Jacketed reactors with controlled heating/cooling | Safety, Control over exothermic reactions |
| Reagents | n-BuLi, Hydride reagents | Catalytic reagents, Safer alternatives | Safety, Cost, Handling, Waste |
| Reaction Time | Often not optimized | Optimized for maximum throughput | Economic viability |
| Process Control | Manual addition | Automated dosing, In-situ monitoring (PAT) | Consistency, Safety, Quality control |
Chemical Reactivity and Transformation Mechanisms of N 3 Bromophenyl Methyl Thian 4 Amine
Reactivity of the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of the thian-4-amine moiety renders it nucleophilic and basic, making it a prime site for a variety of chemical reactions.
The secondary amine in N-[(3-bromophenyl)methyl]thian-4-amine is readily susceptible to reactions with electrophilic reagents, leading to the formation of amides, tertiary amines, and sulfonamides, respectively.
Acylation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, the secondary amine undergoes N-acylation. For instance, the reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. This reaction proceeds through a nucleophilic acyl substitution mechanism. The use of acetonitrile (B52724) as an acetylating agent in the presence of an alumina (B75360) catalyst has also been reported for the N-acetylation of various amines. mdpi.com
Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction follows a nucleophilic aliphatic substitution (SN2) mechanism. youtube.com However, a common challenge in the alkylation of secondary amines is the potential for overalkylation, leading to the formation of a quaternary ammonium (B1175870) salt, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, specific strategies such as using amine hydrobromides and alkyl bromides under controlled conditions can be employed. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, results in the formation of a sulfonamide. This reaction is analogous to acylation and is a common method for the protection or derivatization of amines.
A summary of these reactions is presented in the table below.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acyl-N-[(3-bromophenyl)methyl]thian-4-amine |
| Alkylation | Methyl iodide | N-methyl-N-[(3-bromophenyl)methyl]thian-4-amine (Tertiary amine) |
| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl-N-[(3-bromophenyl)methyl]thian-4-amine (Sulfonamide) |
As a secondary amine, this compound is basic and will react with acids to form ammonium salts. youtube.com Protonation of the nitrogen atom by a Brønsted acid, such as hydrochloric acid, results in the formation of N-[(3-bromophenyl)methyl]thian-4-ammonium chloride. These salts are typically crystalline solids with increased water solubility compared to the free amine. The basicity of the amine is a key factor in its reactivity and can be quantified by its pKa value.
Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring
The bromophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.memsu.edulibretexts.org The regiochemical outcome of such reactions is directed by the two substituents on the benzene (B151609) ring: the bromine atom and the -CH2NH(thian-4-yl) group.
The bromine atom is a deactivating but ortho-, para-directing substituent. The -CH2NH(thian-4-yl) group, being an alkylamine derivative, is an activating and ortho-, para-directing group. The combined effect of these two groups will determine the position of electrophilic attack. Given that the alkylamino group is activating, it will likely have a stronger directing effect than the deactivating bromine. Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho and para to the -CH2NH(thian-4-yl) group, which are positions 2, 4, and 6 of the phenyl ring. Steric hindrance from the bulky thian-4-yl group might influence the ratio of ortho to para products.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br2 with a Lewis acid catalyst like FeBr3), and Friedel-Crafts acylation and alkylation (using an acyl chloride or alkyl halide with a Lewis acid catalyst). masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the absence of such activating groups makes direct displacement of the bromine by a nucleophile challenging.
However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong base to promote a benzyne-type mechanism, nucleophilic substitution might be possible. clockss.orgresearchgate.net For example, reaction with a strong nucleophile like an amide anion could potentially lead to the substitution of the bromine atom.
Palladium-Catalyzed Functionalization of the Bromophenyl Moiety (Beyond Initial Synthesis)
The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nih.govmdpi.com this compound is a suitable substrate for this reaction, where the bromine atom can be replaced with a variety of aryl or heteroaryl groups. researchgate.netnih.govnih.gov
The general reaction involves treating the bromo-compound with an arylboronic acid or its ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base. This reaction allows for the synthesis of a wide array of biaryl derivatives, significantly expanding the molecular diversity accessible from the parent compound. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Below is a table summarizing the components and a representative product of a Suzuki-Miyaura coupling reaction with this compound.
| Component | Example | Role |
| Substrate | This compound | Aryl halide source |
| Coupling Partner | Phenylboronic acid | Source of the new aryl group |
| Catalyst | Pd(PPh3)4 | Facilitates the cross-coupling |
| Base | K2CO3 or K3PO4 | Activates the organoboron species |
| Product | N-{[1,1'-biphenyl]-3-ylmethyl}thian-4-amine | Biaryl derivative |
Sonogashira Coupling for Alkyne Integration
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The bromine atom on the phenyl ring of this compound makes this moiety a prime candidate for such a transformation, allowing for the introduction of various alkyne substituents.
The general reaction proceeds via a catalytic cycle involving both palladium and copper. numberanalytics.com The palladium(0) catalyst undergoes oxidative addition to the aryl bromide bond. wikipedia.org Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. numberanalytics.com A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium(II) complex. wikipedia.org Finally, reductive elimination from the palladium complex yields the arylated alkyne product and regenerates the palladium(0) catalyst. numberanalytics.com
For this compound, the reaction would be expected to proceed as follows:
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Amine (e.g., Et₃N, DIPEA) | DMF, THF | N-{[3-(alkynyl)phenyl]methyl}thian-4-amine |
The presence of the secondary amine and the thioether functionalities in the molecule could potentially influence the catalytic activity. Amines can act as ligands for the palladium and copper catalysts, which might affect the reaction rate and efficiency. scirp.org Similarly, thioethers are known to coordinate to palladium, which could lead to catalyst inhibition. However, with appropriate ligand choice and reaction conditions, successful couplings on substrates bearing these functional groups are frequently achieved. For instance, Sonogashira couplings on 2-amino-3-bromopyridines have been successfully performed using a Pd(CF₃COO)₂/PPh₃/CuI system. scirp.org Copper-free Sonogashira conditions have also been developed, which could be advantageous in cases where the copper co-catalyst leads to undesirable side reactions. wikipedia.org
Heck Reaction and Olefin Functionalization
The Heck reaction, another palladium-catalyzed cross-coupling reaction, enables the vinylation of aryl halides. scienceinfo.com This reaction is a versatile tool for the formation of carbon-carbon bonds by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. scienceinfo.com The 3-bromophenyl group of this compound can readily participate in the Heck reaction, allowing for the introduction of a wide variety of olefinic groups.
The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, forming an arylpalladium(II) complex. scienceinfo.commdpi.com This is followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. scienceinfo.com A β-hydride elimination step then occurs, releasing the substituted alkene product and forming a palladium-hydride species. scienceinfo.com Finally, reductive elimination of HBr, facilitated by the base, regenerates the palladium(0) catalyst. scienceinfo.com
A typical Heck reaction involving this compound can be represented as:
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂, PPh₃ | K₂CO₃, Et₃N | DMF, DMAc | N-{[3-(alkenyl)phenyl]methyl}thian-4-amine |
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction. For aryl bromides, common catalyst systems include Pd(OAc)₂ with phosphine (B1218219) ligands like PPh₃ or more specialized ligands such as phosphine-imidazolium salts. nih.govorganic-chemistry.org The reaction is often carried out at elevated temperatures. ugent.be As with the Sonogashira coupling, the amine and thioether moieties could potentially interact with the palladium catalyst. However, successful Heck reactions on substrates containing anilino groups have been reported, indicating that with the right conditions, these functional groups are tolerated. ugent.be
Reactions Involving the Thiane (B73995) Ring System
The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, exhibits its own characteristic reactivity. wikipedia.org The primary reactive site is the sulfur atom, which can be oxidized, and the ring itself can potentially undergo cleavage or rearrangement under certain conditions.
Oxidation of the Sulfur Atom (Sulfoxides, Sulfones)
The sulfur atom in the thiane ring of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the polarity and chemical properties of the molecule.
The oxidation of sulfides to sulfoxides is a common and well-established reaction. jchemrev.com A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. rsc.orgresearchgate.net The reaction with hydrogen peroxide can proceed without a catalyst, although it is often slow. rsc.orgresearchgate.net The selectivity for the sulfoxide over the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org
Further oxidation of the sulfoxide yields the corresponding sulfone. This typically requires stronger oxidizing conditions or a catalyst. organic-chemistry.org
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| This compound | H₂O₂ (1 equiv.) | This compound 1-oxide (Sulfoxide) |
| This compound | H₂O₂ (>2 equiv.), catalyst | This compound 1,1-dioxide (Sulfone) |
The oxidation of the thioether to the sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers if other stereocenters are present.
Ring-Opening and Rearrangement Pathways
While the thiane ring is generally more stable than smaller sulfur-containing heterocycles like thiiranes and thietanes, it can undergo ring-opening or rearrangement reactions under specific conditions. researchgate.netrsc.org These reactions typically require activation of the sulfur atom or the presence of strong electrophiles or nucleophiles.
Acid-catalyzed ring-opening of cyclic ethers is a known process, and analogous reactions can be envisioned for thioethers, although they are generally less reactive. masterorganicchemistry.com Protonation of the sulfur atom would make it a better leaving group, potentially allowing for nucleophilic attack on an adjacent carbon atom, leading to ring cleavage.
Electrophilic activation of the sulfur, for instance with electrophilic arynes, has been shown to induce ring-opening of thietanes and other cyclic sulfides. rsc.org Similar reactivity, though likely requiring more forcing conditions, could potentially be applied to the thiane ring.
Rearrangements of dithiane derivatives, which are structurally related to thianes, have been reported to occur via base-mediated pathways, leading to ring expansion. nih.gov Such rearrangements often involve the formation of radical intermediates or sulfonium (B1226848) ylides. While less common for simple thianes, the possibility of such rearrangements under specific basic conditions cannot be entirely ruled out.
Mechanistic Studies of Key Transformation Reactions
The mechanism of thioether oxidation to sulfoxides and sulfones is generally understood to involve nucleophilic attack of the sulfur atom on the oxidant. acs.org In the case of oxidation by hydroxyl radicals, the reaction is proposed to proceed through a three-electron-bonded radical cation intermediate. acs.orgacs.org The subsequent steps involve reaction with water and oxygen to yield the sulfoxide. acs.orgacs.org The further oxidation to the sulfone follows a similar pathway, with the sulfoxide acting as the nucleophile. rsc.orgresearchgate.net
Advanced Spectroscopic and Spectrometric Characterization Methodologies for N 3 Bromophenyl Methyl Thian 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a compound like N-[(3-bromophenyl)methyl]thian-4-amine, a full suite of NMR experiments would be required for unambiguous structural confirmation and conformational analysis.
Comprehensive ¹H and ¹³C NMR Assignments and Techniques (e.g., DEPT, COSY, HSQC, HMBC)
A complete analysis would involve one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, often recorded with proton decoupling, would show the number of unique carbon environments.
To assign the signals accurately, advanced techniques would be employed:
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): A 2D experiment that would reveal proton-proton couplings, helping to identify adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This 2D technique would correlate each proton signal with the carbon signal to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
Without experimental data, a table of expected chemical shifts cannot be accurately generated.
2D NMR for Structural Elucidation of Complex Derivatives
For more complex derivatives of this compound, 2D NMR techniques such as those listed above (COSY, HSQC, HMBC) would be indispensable. These methods help to resolve overlapping signals in crowded 1D spectra and provide definitive evidence for the connectivity of atoms within the molecule, confirming the structure of any synthesized derivatives.
Dynamic NMR Studies for Conformational Analysis
The thian ring in this compound can exist in different conformations, most commonly a chair conformation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, could provide insight into the conformational dynamics of the molecule, such as the rate of ring flipping and the preferred orientation of the substituents (axial vs. equatorial). However, no such studies have been published for this compound.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact molecular mass of this compound. This high-precision measurement allows for the calculation of the elemental formula of the molecule, confirming its atomic composition. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent ion. In an MS/MS experiment, the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule by revealing how it breaks apart. Common fragmentation patterns for amines often involve alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, fragmentation would also be expected at the benzylic position and through cleavage of the thian ring. A detailed fragmentation pathway analysis would require experimental MS/MS data, which is currently unavailable.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. An analysis of this compound would reveal characteristic absorptions and scattering peaks corresponding to the specific bonds and functional groups present in its structure. uci.edu
Expected Vibrational Modes:
N-H Vibrations: As a secondary amine, a single, weak to medium intensity N-H stretching band is expected in the IR spectrum, typically in the range of 3350-3310 cm⁻¹. orgchemboulder.comopenstax.org Hydrogen bonding in a solid or liquid sample could shift this absorption to a lower frequency by approximately 100 cm⁻¹. libretexts.org A broad N-H wagging vibration would also be anticipated in the 910-665 cm⁻¹ region. orgchemboulder.com
C-H Vibrations: Aromatic C-H stretching from the bromophenyl ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene (B1212753) bridge and the thiane (B73995) ring would be observed in the 2960-2800 cm⁻¹ region. wpmucdn.com
C-N Stretching: The C-N stretching vibration for the aliphatic amine portion is expected to produce a medium or weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.comlibretexts.org
Aromatic Ring Vibrations: The benzene (B151609) ring itself will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov Out-of-plane bending vibrations will give information about the substitution pattern (meta-substitution in this case).
C-Br Stretching: A stretching vibration corresponding to the carbon-bromine bond is expected in the fingerprint region of the IR spectrum, typically between 680-515 cm⁻¹.
Thiane Ring Vibrations: The saturated heterocyclic thiane ring will show characteristic C-S stretching and various CH₂ bending, wagging, and twisting modes throughout the fingerprint region.
Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C-C bonds of the aromatic ring and the C-S bonds, often produce strong Raman signals, whereas they might be weak in the IR spectrum. The combination of both techniques allows for a comprehensive vibrational analysis and confident identification of the molecule's functional groups. libretexts.org
Table 1: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H (Secondary Amine) | Stretching | 3350 - 3310 | Weak-Medium | Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H (CH₂) | Stretching | 2960 - 2850 | Strong | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong | Strong |
| Aliphatic C-N | Stretching | 1250 - 1020 | Weak-Medium | Medium |
| N-H | Wagging | 910 - 665 | Strong, Broad | Weak |
| C-Br | Stretching | 680 - 515 | Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The primary chromophore (light-absorbing group) in this compound is the bromophenyl ring. rasayanjournal.co.in
The expected electronic transitions would be π → π* transitions associated with the conjugated system of the benzene ring. truman.edulibretexts.org The presence of the bromine atom and the benzylamine (B48309) group as substituents on the ring will influence the exact wavelength of maximum absorbance (λ_max).
π → π Transitions:* These transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically strong. For substituted benzene rings, multiple bands can appear, often in the 200-280 nm range. acs.org
n → π Transitions:* The nitrogen atom of the amine has a non-bonding pair of electrons (n). A transition from this non-bonding orbital to an antibonding π* orbital of the benzene ring (n → π) is also possible. These transitions are generally much weaker than π → π transitions and can sometimes be obscured. libretexts.org
Solvent polarity can affect the position of these absorption bands. For instance, π → π* transitions often undergo a red shift (to longer wavelengths) in more polar solvents, while n → π* transitions typically experience a blue shift (to shorter wavelengths). libretexts.org Analysis of the UV-Vis spectrum in different solvents could help in assigning the observed transitions. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous information on the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the thiane ring (which typically adopts a chair conformation).
To perform X-ray crystallography, a high-quality single crystal is required. nih.gov For a small organic molecule like this compound, several standard techniques could be employed to grow suitable crystals:
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to form a nearly saturated solution. The container is covered loosely, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals. mit.edu The choice of solvent is critical, and a solvent in which the compound has moderate solubility is often ideal. rochester.edutamu.edu
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down very slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and subsequent crystal growth. mit.edursc.org
Solvent Diffusion: This technique uses a binary solvent system where the compound is soluble in one solvent (the solvent) but insoluble in the other (the precipitant or anti-solvent). A concentrated solution of the compound is carefully layered with the precipitant. Slow diffusion of the precipitant into the solution reduces the compound's solubility, inducing crystallization. mit.edu
For amine-containing compounds, forming a salt (e.g., a hydrochloride or hydrobromide salt) by reacting the amine with an acid can often improve crystallinity. rochester.edursc.org The ionic interactions in salts can lead to more ordered and robust crystal lattices. The same crystal growth techniques can then be applied to the salt solution. rsc.org
The crystal structure would reveal how individual molecules of this compound pack together in the solid state. This packing is governed by various intermolecular interactions. mdpi.com
Hydrogen Bonding: The most significant intermolecular interaction would likely be hydrogen bonding between the secondary amine's N-H group (the hydrogen bond donor) and the nitrogen's lone pair of another molecule (the hydrogen bond acceptor). nih.govlibretexts.org This interaction plays a crucial role in the self-assembly of amine molecules.
In the case of a salt, strong ionic interactions and hydrogen bonds between the ammonium (B1175870) cation and the counter-anion (e.g., chloride) would be the dominant forces dictating the crystal packing arrangement. rsc.orgnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light. ntu.edu.sg This technique is exclusively used for the analysis of chiral molecules (molecules that are non-superimposable on their mirror images). creative-proteomics.comportlandpress.com
This compound itself is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it would not produce a CD signal, and its CD spectrum would be zero at all wavelengths. researchgate.netwikipedia.org
However, if a chiral derivative of this compound were synthesized—for example, by introducing a chiral center on the thiane ring or the methyl bridge—then CD spectroscopy would become a valuable tool. The resulting CD spectrum would be unique to that specific enantiomer and could be used to determine its absolute configuration by comparing experimental spectra with theoretically calculated ones. The mirror-image molecule (the other enantiomer) would exhibit a CD spectrum of equal magnitude but opposite sign. portlandpress.com
Theoretical and Computational Investigations of N 3 Bromophenyl Methyl Thian 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to model the electronic distribution and energy levels within a molecule, offering insights into its stability and chemical reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves calculating the molecule's total electronic energy for various atomic arrangements until the lowest energy state (the ground state) is found. For N-[(3-bromophenyl)methyl]thian-4-amine, DFT calculations, often using a basis set like B3LYP/6-311G++(d,p), would precisely determine bond lengths, bond angles, and dihedral angles. nih.gov These geometric parameters are essential for understanding the molecule's shape and steric properties. The final calculated energy represents the stability of the molecule. DFT has proven to be highly accurate for estimating properties that are challenging to measure experimentally. nih.gov
A typical output from a DFT geometry optimization provides a detailed list of the molecule's structural parameters.
Interactive Table: Representative Geometric Parameters from DFT Calculations Users can sort and filter the data by parameter type.
| Parameter Type | Involved Atoms | Typical Calculated Value |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-S (Thiane) | ~1.82 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-S-C (Thiane) | ~98° |
| Bond Angle | C-N-C | ~112° |
Note: The values presented are typical and serve for illustrative purposes. Actual values would be derived from specific calculations for this compound.
Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), and the LUMO energy is related to its electron affinity (electron-accepting ability). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. These calculations are typically performed using the results from DFT. nih.govnih.gov
Interactive Table: Global Reactivity Descriptors from FMO Analysis Users can sort the data by descriptor.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating capacity |
| LUMO Energy (ELUMO) | - | Electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ2 / 2η | Global electrophilic nature of the molecule |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich or electron-poor. This analysis is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions.
In an MEP map, different colors represent different potential values. Typically:
Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the nitrogen and sulfur atoms due to their lone pairs of electrons.
Blue signifies regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often found around hydrogen atoms, especially the one attached to the amine nitrogen.
Green represents areas of neutral or near-zero potential.
The MEP surface provides a comprehensive picture of the molecule's polarity and is used to predict sites for hydrogen bonding and other intermolecular interactions.
Conformational Analysis and Energy Landscapes of the Thiane (B73995) Ring and Substituents
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule's conformations. It is less computationally intensive than quantum methods, making it suitable for exploring the vast conformational space of flexible molecules.
Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time. researchgate.net An MD simulation provides a dynamic picture of the molecule, showing how it flexes, vibrates, and changes conformation at a given temperature. mdpi.com For this compound, MD simulations could reveal the preferred puckering of the six-membered thiane ring (e.g., chair, boat, or twist-boat conformations) and the rotational freedom of the bromophenylmethyl substituent. These simulations are crucial for understanding the molecule's behavior in different environments, such as in solution. mdpi.com
A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter, usually a dihedral angle, is systematically varied. icm.edu.pl By rotating a specific bond in small increments and calculating the energy at each step, a PES scan can identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. icm.edu.plresearchgate.net
For this compound, key PES scans would include:
Rotation around the C-N bond connecting the thiane ring to the methyl group, to determine the preferred orientation of the substituent relative to the ring.
Rotation around the C-C bond connecting the methyl group to the phenyl ring, to find the lowest-energy arrangement of the aromatic ring.
Analysis of the thiane ring puckering , which can identify the energy profile for interconversion between different chair and boat conformations.
The results are typically plotted as energy versus the dihedral angle, providing a clear visual representation of the molecule's conformational energy landscape. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
In a typical computational study, spectroscopic parameters for a molecule like this compound would be predicted using quantum mechanical methods. Density Functional Theory (DFT) is a common approach for this purpose. The process involves first optimizing the molecule's three-dimensional geometry to find its lowest energy conformation. Following optimization, calculations such as Gauge-Independent Atomic Orbital (GIAO) would be employed to predict ¹H and ¹³C NMR chemical shifts. Similarly, vibrational frequency calculations would be performed to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for complementing experimental data and aiding in structural elucidation. However, no specific predicted or experimental spectroscopic data for this compound were found in the literature search.
In Silico Screening and Virtual Library Design for this compound Analogs
In silico screening and the design of virtual libraries are pivotal in the early stages of drug discovery for identifying promising new chemical entities. For this compound, this process would involve creating a large, virtual library of derivatives by systematically modifying its structure. For instance, the position of the bromine atom on the phenyl ring could be altered, or the thian ring could be substituted with other heterocyclic systems. This virtual library would then be screened against a biological target of interest using computational methods like molecular docking to prioritize which analogs to synthesize and test experimentally. This strategy accelerates the discovery of compounds with improved activity or properties. No studies detailing such a virtual library design for this specific compound are currently available.
Molecular Docking and Protein-Ligand Interaction Modeling (Focus on methodology for target engagement)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of protein-ligand interactions and for virtual screening. The general methodology involves preparing both the protein receptor and the ligand for the simulation, performing the docking calculations, and then analyzing the results using scoring functions.
Receptor Model Generation and Ligand Preparation
The first step in a molecular docking study is the preparation of the target protein's structure, which is often obtained from crystallographic data in the Protein Data Bank (PDB). This preparation typically involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. The ligand, in this case, this compound, would also be prepared by generating a low-energy 3D conformation and assigning appropriate atomic charges.
Scoring Functions and Binding Affinity Prediction Methodologies
Once the ligand is "docked" into the receptor's binding site in various possible conformations, a scoring function is used to estimate the binding affinity for each pose. These functions are mathematical models that approximate the thermodynamics of the binding event. They can be force-field-based, empirical, or knowledge-based. The scores are used to rank the different poses of the ligand and to compare different ligands, thereby predicting their relative binding affinities and identifying key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches and Descriptors (Methodology)
QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The methodology involves several key steps. First, a dataset of structurally related compounds with experimentally determined activities is compiled. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Finally, a statistical method, like multiple linear regression, is used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. A QSAR study for this compound would require a dataset of its analogs with measured biological activity, which is not available in the reviewed literature.
Structure Activity Relationship Sar Studies of N 3 Bromophenyl Methyl Thian 4 Amine Derivatives in Pre Clinical in Vitro Research
Design Principles for SAR Studies on the N-[(3-bromophenyl)methyl]thian-4-amine Scaffold
Systematic Variation of the Bromophenyl Moiety and its Halogenation Pattern
The bromophenyl group is a critical component that often engages in specific interactions, such as halogen bonding, with the biological target. Systematic variations are designed to probe the importance of the bromine atom's position, the effect of different halogens, and the impact of additional substituents on the phenyl ring.
Research on related compounds containing a bromophenyl moiety highlights the significance of the halogen's placement. For instance, in a series of coumarin (B35378) derivatives, a 3-bromophenyl substitution resulted in a more potent inhibitor of cancer cell chemoinvasion compared to its 3-chlorophenyl analogue. nih.gov This suggests that the size, electronegativity, and polarizability of the halogen at this position are crucial for activity. Similarly, studies on 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivatives identified them as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, underscoring the favorability of the meta-position for the bromo substituent in that particular scaffold. nih.gov
The following table illustrates how variations in the phenyl ring and its halogenation pattern can influence biological activity in different chemical series.
| Scaffold | Variation on Phenyl Ring | Observed Activity/Potency | Reference |
| Coumarin Derivative | 3-bromophenyl | More potent in chemoinvasion assay than 3-chlorophenyl analogue. | nih.gov |
| Pyrido[3,4-d]pyrimidine | 4-[(3-bromophenyl)amino] | Potent in vitro inhibition of EGFR tyrosine kinase (IC50 = 0.08 nM). | nih.gov |
| 4H-1,2,4-triazol-3-amine | 5-(3-Bromophenyl) | Analogs showed anticancer activity against various cell lines. | nih.govsemanticscholar.org |
| 4-Thiazol-2-amine | 4-(4-Bromophenyl) | Derivatives exhibited promising antimicrobial and anticancer activities. | nih.gov |
Exploration of Substituents on the Thiane (B73995) Ring and Stereochemical Influences
The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, provides a three-dimensional framework that influences the spatial orientation of the other functional groups. SAR studies on this moiety typically explore how adding substituents or altering stereochemistry affects target binding.
While specific SAR studies on substituted thiane rings within this exact scaffold are not widely documented, general principles of medicinal chemistry can be applied. Introducing small alkyl or polar groups at various positions on the thiane ring can probe for additional binding pockets or steric hindrances within the target protein. The conformational flexibility of the thiane ring (e.g., chair and boat conformations) can be constrained or biased by substituents, which can lock the molecule into a more biologically active conformation.
Furthermore, if a chiral center is introduced on the thiane ring, the resulting enantiomers or diastereomers must be separated and tested individually. Stereochemistry often plays a pivotal role in molecular recognition, as biological targets like enzymes and receptors are chiral. One stereoisomer may exhibit significantly higher activity than others, providing crucial information about the topology of the binding site.
Modification of the Linker Region and its Impact on Molecular Recognition
The N-methyl linker connecting the bromophenyl and thiane moieties is critical for positioning these two groups correctly within the target's binding site. Its length, flexibility, and hydrogen-bonding capacity are key parameters for optimization.
SAR strategies for the linker region include:
Altering Length: Synthesizing homologues with shorter (e.g., no linker) or longer (e.g., ethyl, propyl) chains can determine the optimal distance between the phenyl and thiane rings.
Modifying Flexibility: Introducing rigidity, for example by incorporating double bonds or small rings, can reduce the number of possible conformations. This can lead to an increase in binding affinity if the constrained conformation is the one recognized by the target, but a decrease otherwise.
Varying Hydrogen-Bonding Capacity: The secondary amine in the linker is a potential hydrogen bond donor. Converting it to a tertiary amine (by N-alkylation) or an amide can probe the importance of this hydrogen bond for molecular recognition.
In Vitro Methodologies for Molecular Target Engagement Assessment
To evaluate the biological effects of the newly synthesized derivatives, a range of in vitro assays are employed. These assays are crucial for quantifying the interaction of the compounds with their intended molecular targets and for building a robust SAR model.
Receptor Binding Assays for Specific Protein Targets (if applicable)
Receptor binding assays are used to measure the affinity of a ligand (the test compound) for a specific receptor. These assays typically use cell membranes containing the receptor of interest and a radiolabeled ligand known to bind to the receptor. The test compound's ability to displace the radiolabeled ligand is measured, and from this, its binding affinity (often expressed as an IC50 or Ki value) is determined.
For example, in the development of endothelin receptor antagonists, binding assays were performed using membranes from cells expressing recombinant ETA or ETB receptors. acs.org The potency of various derivatives was quantified by their IC50 values, which represent the concentration of the drug required to inhibit 50% of the specific binding of the radioligand. Such data is vital for establishing SAR. acs.org Similarly, SAR studies on NMDA receptor ligands used binding assays to measure the inhibition of 3H-MK801 binding at the PCP binding site. researchgate.net
The table below shows representative data from a receptor binding assay for a series of endothelin receptor antagonists, illustrating how structural modifications affect binding affinity.
| Compound | Modification (R group) | IC50 ETA (nM) | IC50 ETB (nM) | Reference |
| 8 | 5-bromo | 2.2 | 216 | acs.org |
| 24 | 5-chloro | 2.8 | 461 | acs.org |
| 25 | 5-methoxy | 3.2 | 202 | acs.org |
| 26 | 5-methylthio | 1.1 | 42 | acs.org |
Enzyme Inhibition Assays and Mechanistic Studies
When the molecular target is an enzyme, inhibition assays are the primary tool for SAR evaluation. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically reported as an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
A variety of detection methods can be used, such as spectrophotometry, which was employed to measure the activity of calf intestinal alkaline phosphatase (CIAP). mdpi.com In this study, the IC50 of the most potent derivative was determined, and further kinetic studies were performed to elucidate the mechanism of inhibition. mdpi.com By measuring reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to determine if the inhibition is competitive, non-competitive, or uncompetitive. mdpi.com This mechanistic information is valuable for understanding how the inhibitor interacts with the enzyme and can guide further design efforts.
The following table presents data from an enzyme inhibition study on EGFR tyrosine kinase, demonstrating the high potency of certain derivatives.
| Compound ID | Structure | Enzyme Inhibition IC50 (nM) | Cell-Based Autophosphorylation Inhibition IC50 (nM) | Reference |
| PD 158780 | 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine | 0.08 | 8.0 | nih.gov |
| Analogue 1 | Weakly basic substituent via secondary amine | < 1 | - | nih.gov |
| Analogue 2 | Lipophilic weak base substituent | - | Preferred activity | nih.gov |
Cell-Based Assays for Molecular Pathway Modulation (e.g., reporter gene assays, intracellular signaling markers, excluding cytotoxicity as a primary endpoint)
In pre-clinical research, cell-based assays are crucial for understanding how a compound like this compound and its analogs might modulate specific molecular pathways inside a living cell. These assays move beyond simple binding affinity and provide insights into the functional consequences of the compound-target interaction.
Reporter Gene Assays: These assays are a common first step to see if a compound activates or inhibits a specific signaling pathway. For instance, if this compound derivatives were hypothesized to target a nuclear receptor, researchers would use a cell line engineered with a reporter gene (like luciferase or β-galactosidase) linked to a response element for that receptor. An increase or decrease in the reporter signal would indicate that the compound is modulating the pathway.
Intracellular Signaling Markers: To further dissect the mechanism, researchers would look at specific markers within a signaling cascade. This could involve using techniques like Western blotting or ELISA to measure the phosphorylation status of key proteins (e.g., kinases like Akt or ERK) or quantifying the levels of second messengers like cyclic AMP (cAMP). For a hypothetical series of this compound analogs, a table of results from such an assay might look like this:
Table 1: Hypothetical Modulation of p-ERK Levels by this compound Analogs in a Cancer Cell Line
| Compound ID | Modification on Phenyl Ring | Concentration (µM) | % Change in p-ERK Levels (vs. Control) |
|---|---|---|---|
| Parent | 3-bromo | 1 | -50% |
| Analog 1 | 4-chloro | 1 | -35% |
| Analog 2 | 3-fluoro | 1 | -60% |
This data is illustrative and not based on actual experimental results.
High-Throughput Screening (HTS) Methodologies for Analog Libraries
High-Throughput Screening (HTS) is a critical tool in early drug discovery to rapidly test large libraries of compounds, such as analogs of this compound, for activity against a specific biological target. ewadirect.com The goal is to identify "hits" that can be further optimized.
Assay Development and Miniaturization: The first step is to adapt a biological assay (like an enzyme inhibition or a cell-based assay) into a format that is robust, reproducible, and can be performed in a high-density format (e.g., 384- or 1536-well plates). rsc.org This involves using small volumes and automated liquid handling to increase speed and reduce costs.
Screening and Data Analysis: An analog library would be screened at one or more concentrations against the target. The data generated is often massive, and specialized software is used to identify active compounds, filter out false positives, and prioritize hits for further study. For example, a primary screen might identify analogs that cause a greater than 50% inhibition of a target enzyme. These hits would then be subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 value).
Mechanistic Elucidation of Compound-Target Interactions via In Vitro Assays
Once active compounds are identified, in vitro assays are used to understand precisely how they interact with their biological target. This is fundamental to optimizing the compound's properties.
Biochemical Assays: These assays use purified components, such as a recombinant enzyme or receptor, to study the direct interaction with the compound. For instance, if this compound was found to be an enzyme inhibitor, researchers would perform enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This helps to understand if the compound binds to the active site or an allosteric site.
Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding kinetics (on-rate and off-rate) and thermodynamics of the compound-target interaction. This data is invaluable for understanding the forces driving the binding event.
Ligand Efficiency and Lipophilicity Index (LLE) Assessments for Analog Optimization
In modern drug discovery, it's not enough for a compound to be potent. It must also have good "drug-like" properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are key metrics used to guide the optimization of hit compounds.
Ligand Efficiency (LE): This metric relates the binding energy of a compound to its size (number of heavy atoms). A higher LE indicates that the compound is more efficient in its binding. It helps chemists to focus on adding features that contribute significantly to binding rather than just making the molecule larger.
Lipophilicity Ligand Efficiency (LLE): This metric relates a compound's potency (pIC50 or pKi) to its lipophilicity (LogP). High lipophilicity can lead to problems like poor solubility, high metabolic turnover, and off-target toxicity. A good LLE value (typically >5) indicates a desirable balance between potency and lipophilicity.
Table 2: Hypothetical LE and LLE Calculations for this compound Analogs
| Compound ID | pIC50 | LogP | Heavy Atoms | LE | LLE (pIC50 - LogP) |
|---|---|---|---|---|---|
| Parent | 6.5 | 3.0 | 16 | 0.41 | 3.5 |
| Analog A | 7.0 | 3.2 | 18 | 0.39 | 3.8 |
| Analog B | 7.2 | 2.5 | 17 | 0.42 | 4.7 |
This data is illustrative and not based on actual experimental results. It demonstrates how analogs would be compared to guide further synthesis.
Stereochemical Influences on Molecular Recognition and In Vitro Activity
Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on how a compound interacts with its biological target, which is also chiral.
Chiral Centers and Biological Activity: If a derivative of this compound contained a chiral center, it would exist as a pair of enantiomers. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer) because it fits better into the chiral binding site of the target protein.
Emerging Research Directions and Translational Potential of N 3 Bromophenyl Methyl Thian 4 Amine in Chemical Biology and Medicinal Chemistry
Development of N-[(3-bromophenyl)methyl]thian-4-amine as a Chemical Probe for Biological Systems
The development of chemical probes is fundamental to elucidating complex biological pathways and validating novel drug targets. The structural attributes of this compound, namely the presence of a reactive bromophenyl moiety and a versatile thian-4-amine core, make it an attractive candidate for the design of such probes. The bromine atom can serve as a handle for further functionalization, allowing for the attachment of reporter groups such as fluorophores or biotin (B1667282) for visualization and affinity-based pulldown experiments, respectively.
Moreover, the thian-4-amine scaffold can be systematically modified to optimize binding affinity and selectivity for a protein of interest. The development of a suite of analog probes derived from this parent compound could enable a deeper understanding of target engagement and cellular localization, providing invaluable insights into its mechanism of action.
| Probe Type | Reporter Group | Potential Application |
| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging and localization studies |
| Affinity-Based Probe | Biotin, Desthiobiotin | Target identification and validation |
| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins |
Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Drug Discovery Approaches
Fragment-based drug discovery (FBDD) has proven to be a powerful strategy for the identification of lead compounds. nih.govmdpi.com this compound, with its relatively low molecular weight, embodies the characteristics of a valuable fragment. The thian-4-amine portion can provide key interactions within a protein binding pocket, while the bromophenyl group offers a vector for synthetic elaboration to enhance potency and selectivity. nih.gov
Furthermore, the presence of the bromine atom on the phenyl ring opens avenues for its application in covalent drug discovery. mdpi.comnih.gov While not a classic electrophilic "warhead," the bromophenyl group can participate in palladium-catalyzed cross-coupling reactions, a strategy that could be adapted for covalent targeting of specific amino acid residues within a protein active site under specific conditions. This would involve the design of analogs where the bromine atom is positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition.
| Discovery Approach | Key Feature of this compound | Potential Advantage |
| Fragment-Based Drug Discovery | Low molecular weight, defined vectors for growth | High ligand efficiency, exploration of novel chemical space |
| Covalent Drug Discovery | Bromophenyl moiety for potential covalent modification | Increased potency, prolonged duration of action |
Exploration of Polypharmacology and Multi-Target Ligand Design Principles
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy to address complex diseases. The modular nature of this compound allows for the systematic exploration of its interactions with various protein families. By modifying the substituents on both the phenyl ring and the thian moiety, it is possible to tune the selectivity profile of the compound.
For instance, derivatization of the amine could introduce functionalities that interact with a secondary target, while modifications to the bromophenyl ring could modulate affinity for the primary target. This multi-target ligand design approach could lead to the development of therapeutics with enhanced efficacy and a reduced likelihood of resistance development.
Application of this compound in PROTAC or Molecular Glue Technologies
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represents a paradigm shift in drug discovery. nih.govresearchgate.netresearchgate.net The this compound scaffold is well-suited for incorporation into these modalities. The thian-4-amine could serve as a ligand for a protein of interest (POI), while the bromophenyl group provides a convenient attachment point for a linker connected to an E3 ligase-recruiting moiety in a PROTAC construct.
Alternatively, subtle modifications to the core structure could imbue it with molecular glue-like properties, inducing a novel protein-protein interaction between a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation. nih.govnih.gov
| Technology | Role of this compound Scaffold | Desired Outcome |
| PROTACs | POI binder with a handle for linker attachment | Catalytic degradation of the target protein |
| Molecular Glues | Inducer of novel protein-protein interactions | Event-driven degradation of a previously "undruggable" target |
Radiochemistry and Imaging Probe Development based on the this compound Scaffold (e.g., PET ligands)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific radiolabeled probes. nih.govnih.gov The this compound structure is amenable to radiolabeling for the development of PET ligands. The bromine atom can be replaced with a positron-emitting isotope such as bromine-76, or the scaffold can be modified to incorporate other common PET isotopes like carbon-11 (B1219553) or fluorine-18. nih.govresearchgate.net
For example, a desbromo analog could be synthesized and subjected to electrophilic bromination with [⁷⁶Br]Br⁻. Alternatively, a precursor could be designed for the late-stage introduction of [¹¹C]methyl or [¹⁸F]fluoroethyl groups. nih.gov Such PET ligands would enable in vivo visualization and quantification of the target protein, aiding in drug development and patient stratification.
Advanced Delivery Systems and Formulation Strategies for In Vitro Research (e.g., nanoparticles, liposomes)
To fully explore the biological activity of this compound and its derivatives in cellular and in vivo models, advanced delivery systems may be required to overcome potential challenges related to solubility, stability, and cell permeability. Encapsulation within nanoparticles or liposomes can enhance the bioavailability of the compound and facilitate its delivery to the target site.
These formulation strategies can also enable controlled release of the compound, maintaining a therapeutic concentration over an extended period. The development of such delivery systems will be crucial for the translation of promising in vitro findings into robust in vivo efficacy.
Future Perspectives in Synthetic Optimization and Analog Library Expansion
The future development of this compound as a versatile platform for drug discovery will rely heavily on synthetic optimization and the expansion of its analog library. Efficient and scalable synthetic routes are needed to produce a diverse range of derivatives for structure-activity relationship (SAR) studies. High-throughput synthesis and purification techniques can accelerate this process.
The creation of a comprehensive library of analogs with systematic modifications to the bromophenyl ring, the linker, and the thian-4-amine core will be instrumental in unlocking the full therapeutic potential of this promising scaffold. This will enable a thorough exploration of its chemical space and the identification of compounds with optimized pharmacological properties.
Unexplored Chemical Biology Applications and Target Identification Paradigms
The exploration of novel chemical entities with the potential to modulate biological systems is a cornerstone of chemical biology and medicinal chemistry. This compound, a compound with a distinct structural motif, represents a largely untapped resource in this quest. While specific biological activities of this molecule are not extensively documented in publicly available research, its constituent chemical features suggest several promising, yet unexplored, avenues for chemical biology applications. Furthermore, modern target identification paradigms offer a systematic approach to elucidating its mechanism of action and translational potential.
Unexplored Chemical Biology Applications
The structural components of this compound, namely the bromophenyl group, the secondary amine, and the thiane (B73995) ring, provide a foundation for hypothesizing its utility as a chemical probe or therapeutic lead.
Covalent Probes for Target Discovery: The presence of a bromine atom on the phenyl ring introduces the potential for this compound to serve as a latent electrophile. Under specific biological conditions or upon metabolic activation, this moiety could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, lysine, histidine) on target proteins. This characteristic could be harnessed to develop covalent chemical probes for activity-based protein profiling (ABPP), a powerful technique for identifying novel enzyme activities and druggable sites directly in complex biological systems.
Fragment-Based Drug Discovery (FBDD): this compound can be considered a fragment-sized molecule. In FBDD, low-molecular-weight compounds are screened for weak but efficient binding to a biological target. The thiane and bromophenyl moieties could independently or synergistically interact with pockets on protein surfaces. Hits from such screens can then be elaborated and optimized to generate high-affinity ligands. Given the prevalence of bromodomains as readers of epigenetic marks, the bromophenyl group could be a starting point for developing probes for this important class of proteins.
Chemical Inducers of Proximity: The bifunctional nature of the molecule, with two distinct chemical scaffolds, raises the possibility of its development into a chemical inducer of proximity. By appending a known ligand for a protein of interest to one end of the molecule, and a ligand for an E3 ubiquitin ligase to the other, the resulting molecule could induce the ubiquitination and subsequent degradation of the target protein. This proteolysis-targeting chimera (PROTAC) approach is a rapidly advancing therapeutic modality.
Target Identification Paradigms
Identifying the specific molecular targets of a novel compound is a critical step in understanding its biological effects and potential for therapeutic development. A multi-pronged approach, combining computational and experimental methods, would be essential for elucidating the targets of this compound. broadinstitute.org
Computational and In Silico Approaches:
Target Prediction through Similarity Searching: The initial step would involve using the structure of this compound to search databases of known bioactive molecules. Algorithms that assess chemical similarity can predict potential targets based on the principle that structurally similar molecules often share biological targets. biorxiv.org
Molecular Docking and Virtual Screening: Three-dimensional models of potential protein targets can be used for molecular docking studies. These simulations predict the binding affinity and mode of interaction between the compound and the protein, helping to prioritize targets for experimental validation. nih.gov This computational screening can be applied to large libraries of protein structures to identify potential off-targets as well. nih.gov
Experimental Target Identification Methods:
Affinity-Based Methods:
Affinity Chromatography: The compound could be immobilized on a solid support to create an affinity matrix. Passing cell lysates over this matrix would allow for the capture of proteins that bind to the compound. These captured proteins can then be identified by mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. By treating cell lysates with the compound and then subjecting them to limited proteolysis, the stabilized target protein can be identified by comparing protein degradation patterns with and without the compound.
Phenotypic and Genetic Approaches:
High-Content Imaging and Phenotypic Screening: Exposing cells to this compound and using automated microscopy to analyze changes in cellular morphology, protein localization, or other phenotypic markers can provide clues about the biological pathways affected by the compound.
Genetic Approaches (e.g., RNAi or CRISPR/Cas9 screens): Systematic knockdown or knockout of genes in the presence of the compound can identify genes that either enhance or suppress its activity. pharmafeatures.com For example, if knocking down a particular gene confers resistance to the compound's cytotoxic effects, the protein product of that gene is a strong candidate for being the direct target or a key component of the target pathway. pharmafeatures.com
The following table summarizes potential target identification strategies for this compound:
| Paradigm | Specific Method | Principle | Potential Outcome |
| Computational | Similarity Searching | Identifies known proteins that bind to structurally similar compounds. | A list of putative targets for initial experimental validation. |
| Molecular Docking | Predicts the binding affinity and pose of the compound in the active site of a protein. | Prioritization of potential targets and understanding of binding interactions. | |
| Affinity-Based | Affinity Chromatography | The immobilized compound is used as "bait" to capture its binding partners from a cell lysate. | Direct identification of proteins that physically interact with the compound. |
| DARTS | Ligand binding stabilizes the target protein against proteolysis. | Identification of target proteins without chemical modification of the compound. | |
| Genetic | RNAi/CRISPR Screens | Identifies genes whose loss-of-function alters the cellular response to the compound. | Elucidation of the genetic pathway in which the compound acts and potential identification of the direct target. |
By systematically applying these unexplored chemical biology applications and target identification paradigms, the full potential of this compound as a valuable tool for research and therapeutic development can be unlocked.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
